molecular formula C14H20BNO3 B573044 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1222533-93-8

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B573044
CAS No.: 1222533-93-8
M. Wt: 261.128
InChI Key: UFQYEUFEPDULNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1222533-93-8) is a boronate ester derivative featuring a fused bicyclic structure. Its core consists of a 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold, where the pyran ring is partially saturated, and a pinacol boronate group is attached at the 6-position . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds under palladium catalysis . Key synonyms include AC1Q2CT9, CTK4B3033, and MolPort-015-157-022, with applications in pharmaceutical and materials science research .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-17-12(10)16-9-11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQYEUFEPDULNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678378
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-93-8
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination Strategies

Electrophilic bromination of 3,4-dihydro-2H-pyrano[2,3-b]pyridine using reagents such as N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions is a plausible route. For example, in related pyrano[2,3-c]pyridine systems, bromination at the 6-position has been achieved using NBS in carbon tetrachloride with azobisisobutyronitrile (AIBN) as a radical initiator. Applied to the [2,3-b] isomer, this method could yield the 6-bromo derivative, though regioselectivity must be rigorously controlled.

Hypothetical Reaction Conditions

ParameterValue
Substrate3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Brominating AgentNBS (1.1 equiv)
CatalystAIBN (0.1 equiv)
SolventCCl₄
TemperatureReflux (80°C)
Reaction Time12–24 hours
Yield (Projected)60–75%

Alternative Halogenation Approaches

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) followed by quenching with bromine or electrophilic bromine sources offers another pathway. This method is effective for functionalizing electron-deficient heterocycles but requires careful optimization to avoid side reactions.

Miyaura Borylation of the Halogenated Intermediate

General Reaction Protocol

The 6-bromo intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. This method is widely employed for installing boronate esters on aromatic and heteroaromatic systems.

Standard Reaction Conditions

ParameterValue
Substrate6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Boron ReagentB₂Pin₂ (1.5 equiv)
CatalystPd(dppf)Cl₂ (5 mol%)
BaseKOAc (3.0 equiv)
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time12–18 hours
Yield (Projected)50–70%

Mechanistic Considerations

The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond. The use of a chelating ligand (dppf) enhances catalytic efficiency by stabilizing the intermediate Pd species.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling as a Reverse Approach

While atypical, the boronate ester could theoretically serve as a coupling partner in Suzuki reactions. For instance, reacting the target compound with a brominated arene under Pd catalysis would form a biaryl structure. This approach is less common for boronate ester synthesis but highlights the compound’s versatility.

Functional Group Transformations

Oxidation or reduction of pre-existing substituents (e.g., converting a 6-formyl group to a boronate ester) is another potential route. In pyrano[2,3-c]pyridine systems, manganese dioxide-mediated oxidation of alcohols to aldehydes has been demonstrated. Analogous strategies could be adapted, though additional steps would be required to introduce the boronate moiety.

Optimization Challenges and Solutions

Regioselectivity in Halogenation

Achieving exclusive bromination at the 6-position is complicated by the electronic and steric landscape of the pyrano[2,3-b]pyridine ring. Computational modeling (DFT) or directed metalation strategies may improve selectivity.

Catalyst Loading and Byproduct Formation

Excessive Pd catalyst can lead to homocoupling byproducts. Reducing catalyst loadings to 2–3 mol% and employing rigorous degassing techniques mitigate this issue.

Purification of Boronate Esters

The target compound’s polarity necessitates chromatographic purification using silica gel or reverse-phase HPLC. Residual Pd can be removed via chelating resins or activated carbon treatments.

Applications in Medicinal Chemistry

The compound’s boronate ester functionality enables its use in Suzuki-Miyaura couplings to construct biaryl motifs prevalent in kinase inhibitors and antiviral agents. For example, the patent WO2006063167A1 highlights similar pyrrolo[2,3-b]pyridine derivatives as intermediates in drug discovery .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid.

  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts (e.g., Pd(PPh3)4) and a base such as potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Boronic esters or borates.

  • Reduction: Boronic acid.

  • Substitution: Biaryl compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: It can be employed in the development of bioconjugation techniques for labeling biomolecules.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine exerts its effects involves its participation in chemical reactions as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights critical differences between the target compound and analogous boronate esters, focusing on structural features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Reactivity/Applications References
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine C₁₄H₁₉BNO₃ 275.12 Dihydropyrano-pyridine fused ring; boronate at 6-position Intermediate in drug synthesis (e.g., kinase inhibitors); Suzuki coupling with aryl halides
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₅BBrNO₂ 322.99 Pyrrolo[2,3-b]pyridine core; bromo substituent at 5-position Suzuki coupling for heterocyclic biaryl synthesis; halogenated intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₆BNO₂ 205.06 Simple pyridine backbone; boronate at 3-position Cross-coupling for ligand synthesis; lower steric hindrance
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₄BF₃NO₂ 272.06 Trifluoromethyl group at 2-position; electron-withdrawing substituent Enhanced stability in electron-deficient environments; agrochemical intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C₁₃H₁₈BNO₄ 283.10 Dioxino-pyridine fused ring; oxygen-rich scaffold Solubility-enhancing motifs for bioactive molecules
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C₁₄H₂₁BNO₂ 269.14 Tetrahydropyridine core; cyclopropyl substituent Conformational flexibility for CNS-targeting drug candidates

Key Structural and Functional Differences

Core Heterocycle Variations

  • Pyrano[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyridine: The target compound’s dihydropyrano ring (C₈H₉NO) offers partial saturation, enhancing rigidity compared to the fully aromatic pyrrolo[2,3-b]pyridine in . This affects π-π stacking interactions in drug-receptor binding .
  • Dioxino[2,3-b]pyridine: The oxygen-rich dihydro-[1,4]dioxino ring in increases polarity, improving aqueous solubility for pharmacokinetic optimization .

Substituent Effects

  • Electron-Withdrawing Groups : Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine () exhibit reduced boronate reactivity due to the electron-withdrawing CF₃ group, requiring optimized coupling conditions .
  • Halogenated Derivatives : Bromo-substituted analogs () enable sequential functionalization via cross-coupling and nucleophilic substitution .

Reactivity in Cross-Coupling

  • The target compound’s dihydropyrano ring induces moderate steric hindrance, balancing reactivity and stability in Suzuki-Miyaura reactions. In contrast, simpler pyridine-based boronate esters () react faster but are prone to protodeboronation under harsh conditions .

Stability and Handling

  • Boronate esters like the target compound require storage at 0–6°C to prevent hydrolysis (). Trifluoromethyl-substituted derivatives () exhibit enhanced shelf life due to reduced Lewis acidity .

Biological Activity

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a member of the pyrano[2,3-b]pyridine family, which has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial properties and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₆H₂₀B₂N₂O₂
  • Molecular Weight : 293.964 g/mol
  • CAS Number : 1214264-88-6

This compound features a dioxaborolane moiety which is known for enhancing biological activity through boron-mediated interactions with biological targets.

Synthesis

The synthesis of this compound typically involves cyclo-condensation reactions between appropriate pyridine derivatives and dioxaborolane precursors. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrano[2,3-b]pyridine derivatives. The following table summarizes the antimicrobial activity of various derivatives including our compound of interest against different microorganisms:

CompoundMicroorganismActivity Level
Compound 8Staphylococcus aureusHigh (90% inhibition)
Compound 8Pseudomonas aeruginosaModerate
Compound 5Aspergillus fumigatusEffective
Compound 8Candida albicansEffective

In a study published in September 2024, it was found that compounds derived from fused pyrano[2,3-b]pyridines exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. Notably, Compound 8 demonstrated a potent inhibitory effect against Staphylococcus aureus, achieving up to 90% inhibition , which suggests a promising therapeutic potential for infections caused by this pathogen .

The proposed mechanism for the antimicrobial activity of these compounds involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the boron atom in the dioxaborolane structure is believed to facilitate these interactions through unique binding properties that enhance bioactivity.

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, the synthesized pyrano[2,3-b]pyridine derivatives were tested using agar diffusion methods. The results indicated that these compounds could serve as effective agents against resistant strains .
  • Pharmacological Evaluation : A series of in vitro tests were conducted to evaluate cytotoxicity and selectivity towards cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the established synthetic routes for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a brominated pyrano[2,3-b]pyridine precursor with pinacol borane in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in solvents like toluene/ethanol/water mixtures at 90–105°C . Column chromatography (gradient elution with ethyl acetate/hexane) is used for purification, with yields ranging from 55% to 95% depending on substituents .

Q. How is the structural integrity of this compound verified after synthesis?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm the boronate ester’s presence and regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., B-O vibrations at ~1350 cm⁻¹). Purity is assessed via HPLC (>95% in most cases) .

Q. What solvents and conditions are optimal for handling this compound?

The boronate ester is moisture-sensitive. Reactions should be conducted under inert atmospheres (argon/nitrogen) using anhydrous solvents like THF or DMF. Storage recommendations include sealing in amber glass at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

Protodeboronation is mitigated by:

  • Using sterically hindered ligands (e.g., XPhos) to stabilize the Pd catalyst.
  • Optimizing base strength (K₂CO₃ over stronger bases) to avoid premature hydrolysis.
  • Adding catalytic amounts of B(C₆F₅)₃ to enhance boronate activation .

Q. What strategies improve regioselectivity in functionalizing the pyrano-pyridine core?

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) on the pyridine ring to control substitution patterns.
  • Protecting groups : Temporary protection of reactive sites (e.g., NH in pyrrolidine derivatives) ensures selective coupling at the boronate position .

Q. How does the dihydro-pyran ring influence the compound’s reactivity in medicinal chemistry applications?

The partially saturated pyran ring enhances solubility and conformational rigidity, which can improve binding affinity in biological targets. However, it may reduce electrophilicity at the boron center, requiring harsher conditions for cross-coupling compared to fully aromatic analogs .

Q. What analytical methods resolve discrepancies in NMR data for structurally similar derivatives?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded spectra.
  • Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation in boronate esters).
  • X-ray crystallography : Provides unambiguous structural confirmation for crystalline derivatives .

Methodological Challenges

Q. How can reaction yields be improved for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps.
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching .

Q. What are the limitations of using this compound in aqueous-phase reactions?

The boronate ester hydrolyzes in protic solvents, limiting its use in aqueous media. Alternatives include:

  • Ionic liquid matrices : Stabilize boronates via hydrophobic interactions.
  • PEGylated solvents : Balance polarity to suppress hydrolysis .

Q. How can computational methods predict the compound’s behavior in cross-coupling reactions?

  • DFT calculations : Model transition states to predict regioselectivity and activation barriers.
  • Machine learning : Train models on existing datasets to optimize reaction conditions (e.g., solvent, catalyst) .

Applications in Research

Q. What role does this compound play in synthesizing kinase inhibitors?

The pyrano-pyridine scaffold is a privileged structure in kinase inhibitor design. The boronate group enables late-stage diversification via Suzuki coupling to introduce pharmacophores (e.g., aryl halides) at the final synthetic step, streamlining SAR studies .

Q. How is this compound utilized in materials science (e.g., OLEDs)?

The conjugated pyrano-pyridine system acts as an electron-transport layer. The boronate facilitates incorporation into π-extended polymers via cross-coupling, enhancing charge mobility in organic semiconductors .

Troubleshooting

Q. Why might HRMS data show discrepancies from theoretical values?

  • Isotopic impurities : Check for halogenated byproducts (e.g., residual Br from precursors).
  • Adduct formation : Use softer ionization techniques (e.g., ESI instead of MALDI) to minimize sodium/potassium adducts .

Q. How to address low yields in heterocyclic functionalization?

  • Microwave irradiation : Accelerates slow steps (e.g., cyclization).
  • Additive screening : Agents like LiCl improve catalyst turnover in Pd-mediated reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.